Product packaging for 2-[(2-Ethylphenyl)carbamoyl]benzoic acid(Cat. No.:CAS No. 19336-72-2)

2-[(2-Ethylphenyl)carbamoyl]benzoic acid

Cat. No.: B189067
CAS No.: 19336-72-2
M. Wt: 269.29 g/mol
InChI Key: UGHWNDCTPULXGI-UHFFFAOYSA-N
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Description

Contextualization of N-Arylcarbamoyl Benzoic Acid Derivatives within Contemporary Chemical Research

N-Arylcarbamoyl benzoic acid derivatives, a class of compounds to which 2-[(2-Ethylphenyl)carbamoyl]benzoic acid belongs, are characterized by a benzoic acid scaffold linked to an N-aryl amide. This structural motif is of considerable interest in medicinal and materials chemistry. The presence of both a carboxylic acid and an amide group allows for a variety of intermolecular interactions, such as hydrogen bonding, which can influence the solid-state architecture and biological activity of these molecules. rsc.org

In contemporary research, these derivatives are investigated for their potential as bioactive agents. The core structure is a versatile scaffold that can be modified to interact with various biological targets. For instance, benzoic acid and its derivatives have been explored for their antimicrobial, anti-inflammatory, and even anticancer properties. scitoys.comdocbrown.info The N-aryl portion of the molecule can be systematically varied to modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can fine-tune its biological activity and pharmacokinetic properties.

Academic Rationale and Significance for Investigating Novel Benzoic Acid Derivatives, Including this compound

The academic rationale for synthesizing and investigating novel benzoic acid derivatives like this compound is multifaceted. A primary driver is the search for new therapeutic agents. By creating libraries of related compounds, researchers can perform structure-activity relationship (SAR) studies to identify key structural features responsible for a desired biological effect. For example, novel benzoic acid derivatives have been designed as selective estrogen receptor degraders (SERDs) for applications in breast cancer therapy and as multi-target inhibitors for diseases like Alzheimer's. rsc.orgresearchgate.nethmdb.ca

The investigation of these compounds also contributes to a fundamental understanding of molecular recognition and self-assembly. The interplay of the carboxylic acid and amide functional groups can lead to the formation of well-defined supramolecular structures, which are of interest in crystal engineering and materials science.

Furthermore, the synthesis of novel derivatives provides a platform for developing and refining synthetic methodologies. The reaction of phthalic anhydride (B1165640) with substituted anilines is a common route to N-arylcarbamoyl benzoic acids, and the exploration of different substrates and reaction conditions can lead to more efficient and versatile synthetic protocols. rsc.org

Scope and Objectives for Comprehensive Academic Research on this compound

A comprehensive academic research program on this compound would encompass several key objectives. The initial and most fundamental objective is the synthesis and purification of the compound. Following this, a thorough structural and physicochemical characterization is necessary. This would involve a suite of analytical techniques to confirm the compound's identity and purity.

A significant part of the research would be dedicated to detailed spectroscopic analysis. This includes Infrared (IR) spectroscopy to identify the key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise connectivity and chemical environment of the atoms in the molecule. X-ray crystallography would be the definitive method to determine the solid-state structure and intermolecular interactions.

Further research could then explore the compound's potential applications. This might involve screening for biological activity against various cell lines or enzymes. Depending on the findings, more in-depth studies could be designed to understand its mechanism of action.

Detailed Research Findings

While extensive research specifically on this compound is not widely available in the public domain, its synthesis and properties can be understood through the study of closely related analogues.

Synthesis

A general and established method for synthesizing 2-[(N-arylcarbamoyl)]benzoic acids is through the reaction of phthalic anhydride with an appropriately substituted aniline (B41778). rsc.org For the target compound, this would involve the reaction of phthalic anhydride with 2-ethylaniline (B167055). The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization. rsc.org

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the carboxylic acid and amide groups suggests that it would be a solid at room temperature with a relatively high melting point due to the potential for hydrogen bonding. It is expected to be soluble in polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.29 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not available in published literature
Solubility Expected to be soluble in polar organic solvents

Note: This table is populated with calculated values and predictions based on chemical principles, as experimental data is not widely published.

Spectroscopic Data of Analogous Compounds

The spectroscopic features of this compound can be anticipated by examining the data for structurally similar compounds. A study on 2-[(2-substitutedphenyl)carbamoyl]benzoic acids where the substituent is -OH, -OCH₃, and -Cl provides valuable comparative data. rsc.org

Table 2: Experimental Spectroscopic Data for Analogous 2-[(2-substitutedphenyl)carbamoyl]benzoic acids

SubstituentIR (C=O stretch, cm⁻¹)¹H NMR (δ, ppm, DMSO-d₆)
-OH 1712, 164010.0 (s, 1H, NH), 13.1 (s, 1H, COOH)
-OCH₃ 1707, 167410.02 (s, 1H, NH), 13.13 (s, 1H, COOH)
-Cl Not provided7.24-7.88 (m, aromatic H), 10.1 (s, 1H, NH), 13.2 (s, 1H, COOH)

Source: Data extracted from Pawar, T. B., et al. (2017). rsc.org

Based on this data, this compound is expected to show characteristic C=O stretching vibrations in its IR spectrum for the carboxylic acid and amide groups. In the ¹H NMR spectrum, distinct signals for the amide and carboxylic acid protons are anticipated at the downfield end of the spectrum, in addition to the signals for the aromatic and ethyl group protons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B189067 2-[(2-Ethylphenyl)carbamoyl]benzoic acid CAS No. 19336-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWNDCTPULXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247446
Record name 2-[[(2-Ethylphenyl)amino]carbonyl]benzoic acid
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Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19336-72-2
Record name 2-[[(2-Ethylphenyl)amino]carbonyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Ethylphenyl)amino]carbonyl]benzoic acid
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Record name N-(2-ETHYLPHENYL)PHTHALAMIC ACID
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Synthetic Methodologies for the Preparation of 2 2 Ethylphenyl Carbamoyl Benzoic Acid

Retrosynthetic Analysis and Identification of Precursors for 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid

A retrosynthetic analysis of this compound provides a logical framework for identifying its fundamental building blocks. The primary disconnection point in the target molecule is the amide bond, a common and reliable bond to form in synthetic organic chemistry.

Figure 1: Retrosynthetic Analysis of this compound

This disconnection reveals two primary precursors: a phthalic acid derivative and 2-ethylaniline (B167055). The most practical and widely used starting material for the phthalic acid component is phthalic anhydride (B1165640) . wikipedia.org This is due to its enhanced reactivity compared to phthalic acid itself, which would require harsher conditions to facilitate the amide bond formation. Therefore, the key precursors for the synthesis of this compound are identified as phthalic anhydride and 2-ethylaniline .

Development and Optimization of Reaction Pathways to Synthesize this compound

The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 2-ethylaniline. This reaction, while straightforward in principle, can be influenced by various factors that affect the yield and purity of the final product.

Amide Bond Formation Strategies for the Synthesis of the Carbamoyl (B1232498) Linkage

The formation of the carbamoyl linkage in this compound is a classic example of amide bond synthesis from an acid anhydride and an amine. The reaction proceeds via a nucleophilic attack of the amino group of 2-ethylaniline on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the phthalamic acid product.

The reaction is typically carried out by mixing the two reactants in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include acetone, dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). google.com

Functional Group Transformations and Protecting Group Chemistry in the Synthesis of this compound

For the direct synthesis of this compound from phthalic anhydride and 2-ethylaniline, the use of protecting groups is generally not necessary. The amino group of 2-ethylaniline is sufficiently nucleophilic to react selectively with the anhydride under mild conditions, without significant side reactions involving the ethyl group or the aromatic rings.

However, in the broader context of synthesizing more complex derivatives of phthalamic acids, functional group transformations and protecting group strategies can become crucial. For instance, if other reactive functional groups were present on either precursor, they might need to be protected to prevent unwanted side reactions during the amide bond formation. For example, a hydroxyl or another amino group on the aniline (B41778) ring would likely require protection.

Functional group interconversions could be employed post-synthesis to modify the final product. For example, the carboxylic acid group of this compound could be esterified or converted to another amide.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The optimization of reaction parameters is key to maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best outcome.

Table 1: Key Reaction Parameters for Optimization

ParameterEffect on ReactionTypical Conditions for Analogous Reactions
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.Room temperature to gentle reflux (e.g., in a water bath). google.com
Solvent The solvent's polarity and ability to dissolve the reactants can affect the reaction rate and product isolation.Acetone, Dichloromethane, THF. google.com
Reaction Time Sufficient time is needed for the reaction to go to completion.Typically 1 hour to several hours. google.com
Stoichiometry The molar ratio of reactants can influence the yield.Often a 1:1 molar ratio of phthalic anhydride to aniline is used.
Catalyst While often not necessary for this direct reaction, a mild acid or base catalyst could potentially accelerate the reaction.For similar amide formations, catalysts are sometimes employed.

A study on the synthesis of similar 2-[(2-substitutedphenyl)carbamoyl]benzoic acids involved refluxing a mixture of phthalic anhydride and the corresponding substituted aniline in a solvent like THF for one hour. google.com After cooling, the product was precipitated by pouring the reaction mixture into cold water, followed by filtration and purification. google.com Yields for analogous compounds under these conditions have been reported to be around 71%. google.com

Exploration of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can help to minimize its environmental impact. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

One of the primary considerations in green chemistry is the choice of solvent. While solvents like dichloromethane are effective, they are also associated with environmental and health concerns. Exploring the use of more benign solvents such as water or ethanol (B145695), or even performing the reaction under solvent-free conditions, would be a significant step towards a greener process. youtube.comchemicalbook.com For instance, the synthesis of some quinoxaline (B1680401) derivatives has been successfully carried out using a catalytic amount of phthalic acid in an ethanol/water mixture at room temperature. chemicalbook.comchemicalbook.com

Energy efficiency can be improved by conducting the reaction at ambient temperature, thus avoiding the energy consumption associated with heating and refluxing. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input. terrificscience.org

Atom economy is also a central tenet of green chemistry. The reaction of phthalic anhydride with 2-ethylaniline is inherently atom-economical as it is an addition reaction with no by-products.

Finally, the use of a recyclable catalyst, if one were to be employed, would further enhance the green credentials of the synthesis.

Reaction Mechanisms and Kinetics Associated with 2 2 Ethylphenyl Carbamoyl Benzoic Acid

Mechanistic Elucidation of the Formation Reaction of 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride (B1165640) with 2-ethylaniline (B167055). researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the anhydride provides the electrophilic carbonyl centers.

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethylaniline attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable tetrahedral intermediate collapses, resulting in the opening of the anhydride ring. The electrons from the oxygen atom re-form the carbonyl double bond, while the bond between the carbonyl carbon and the anhydride oxygen is cleaved.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the newly formed carboxylate anion. This neutralization step yields the final product, this compound, which is a type of N-substituted phthalamic acid.

Investigation of Hydrolytic Degradation Mechanisms of the Amide Bond in this compound

The amide bond in this compound, like other N-substituted phthalamic acid derivatives, is susceptible to hydrolysis, particularly under acidic conditions. nih.gov The degradation mechanism is significantly influenced by the pH of the environment due to the presence of the neighboring carboxylic acid group.

Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the hydrolysis of the amide bond is greatly accelerated by intramolecular catalysis from the adjacent carboxylic acid group. nih.gov The mechanism involves the following:

The carboxylic acid group acts as an internal proton donor, protonating the amide carbonyl oxygen. This increases the electrophilicity of the amide carbon.

The carboxylate group then acts as an intramolecular nucleophile, attacking the protonated amide carbonyl.

This leads to the formation of a transient cyclic intermediate, phthalic anhydride, and the release of 2-ethylaniline. researchgate.netacs.org

The phthalic anhydride subsequently undergoes rapid hydrolysis in the aqueous medium to form phthalic acid.

This intramolecular pathway is significantly more efficient than intermolecular acid catalysis, leading to ready degradation in acidic environments.

Behavior in Neutral and Alkaline Solutions: In neutral and alkaline solutions, N-aryl substituted phthalamic acids, such as this compound, demonstrate considerably higher stability. nih.gov Under these conditions, the carboxylic acid group is deprotonated to form a carboxylate anion. This anion does not effectively catalyze the hydrolysis of the stable amide bond. Studies on various N-alkyl and N-aryl substituted phthalamic acids have shown they possess high stability in neutral and alkaline media, with degradation primarily occurring only if other reactive functional groups are present on the substituent. nih.gov The degradation rate of N-acetylneuraminic acid, for example, is high in strong acids and bases but shows good thermal stability between pH 3.0 and 10.0. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Phenyl Rings of this compound

The two distinct phenyl rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack can occur on either the phthalic acid-derived ring or the 2-ethylphenyl ring. The position of substitution is directed by the existing functional groups.

On the Phthalic Acid-Derived Ring: This ring is substituted with a carboxylic acid group (-COOH) and an amide group (-CONH-). Both are electron-withdrawing and thus deactivate the ring towards electrophilic attack. The -COOH group is a meta-director, while the amide group is typically an ortho-, para-director. The combined deactivating effect makes substitution on this ring less favorable than on the 2-ethylphenyl ring.

On the 2-Ethylphenyl Ring: This ring is substituted with an ethyl group (-CH2CH3) and the amide linkage (-NHCO-). The ethyl group is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. The amide nitrogen also directs ortho and para to its position. Therefore, this ring is the more likely site for electrophilic substitution.

RingSubstituentElectronic EffectDirecting Influence
Phthalic Acid Ring-COOHDeactivatingMeta
Phthalic Acid Ring-CONH-DeactivatingOrtho, Para
2-Ethylphenyl Ring-CH2CH3ActivatingOrtho, Para
2-Ethylphenyl Ring-NHCO-Activating (N lone pair)Ortho, Para

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for this compound under typical conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Neither the phthalic acid-derived ring nor the 2-ethylphenyl ring in this compound is sufficiently electron-deficient to facilitate SNAr. The substituents present are not strong enough activators for nucleophilic attack. Consequently, displacing a group like a hydrogen atom via this mechanism is not a feasible reaction pathway. libretexts.org

Kinetic Analysis of Key Reactions Involving this compound

Kinetic studies of reactions involving N-substituted phthalamic acids primarily focus on their hydrolysis. The rate of this reaction is highly dependent on pH. The hydrolysis of related compounds, such as aryl hydrogen phthalates, has been shown to proceed through the formation of phthalic anhydride as an intermediate, which then hydrolyzes to phthalic acid. researchgate.netacs.org

The kinetics of hydrolysis for these types of compounds are often studied as a function of pH to determine the role of intramolecular catalysis. It has been demonstrated that catalysis by the neighboring carboxy group is effective only when it is ionized, i.e., in its carboxylate form. researchgate.netacs.org

For the hydrolysis of X-phenyl hydrogen phthalates, a related class of compounds, kinetic pKa values have been determined. These values indicate the pH at which the rate of reaction, influenced by the ionization of the carboxylic acid, is maximal.

Table of Kinetic pKa for the Hydrolysis of Substituted Phenyl Hydrogen Phthalates researchgate.netnih.gov

Substituent (X) on Phenyl Ring Kinetic pKa
H 3.06
p-Me 3.02
m-Cl 2.95
p-Cl 2.93

Advanced Spectroscopic and Structural Characterization of 2 2 Ethylphenyl Carbamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for each unique proton in the molecule. The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons of the phthalic acid moiety and the 2-ethylphenyl group exhibit characteristic chemical shifts and coupling patterns.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The aromatic protons show a series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be solvent and concentration-dependent. The acidic proton of the carboxylic acid group is also typically a broad singlet at a very downfield chemical shift, often above 10 ppm, and may be exchangeable with deuterium (B1214612) in deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl)~1.2Triplet~7.5
CH₂ (ethyl)~2.6Quartet~7.5
Aromatic H~7.1 - 8.2Multiplet-
N-H (amide)~9.5 - 10.5Broad Singlet-
O-H (acid)>11.0Broad Singlet-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound will show signals for the two carbonyl carbons (one from the amide and one from the carboxylic acid), the aromatic carbons, and the carbons of the ethyl group.

The carbonyl carbons are the most deshielded and appear at the downfield end of the spectrum, typically in the range of 165-180 ppm. The aromatic carbons resonate in the region of 120-140 ppm, with the carbons attached to the electron-withdrawing carbonyl and amide groups appearing at slightly different shifts compared to the others. The aliphatic carbons of the ethyl group are the most shielded and appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~24
Aromatic C~120 - 145
C=O (amide)~167
C=O (acid)~169

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Assignment of this compound

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₁₆H₁₅NO₃), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under techniques like electrospray ionization (ESI), the molecule can be protonated or deprotonated to form [M+H]⁺ or [M-H]⁻ ions, respectively. Subsequent fragmentation of these ions can reveal characteristic losses.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve the initial loss of water from the carboxylic acid group. A key fragmentation would be the cleavage of the amide bond, leading to the formation of ions corresponding to the 2-ethylaniline (B167055) and phthalic anhydride (B1165640) moieties.

Table 3: Predicted HRMS Fragmentation Data for this compound

Ion Formula Predicted m/z Description
[M-H]⁻C₁₆H₁₄NO₃⁻268.0974Deprotonated molecular ion
[M-H-H₂O]⁻C₁₆H₁₂NO₂⁻250.0868Loss of water
[C₈H₄O₃]⁻C₈H₄O₃⁻148.0160Phthalic anhydride anion
[C₈H₁₀N]⁻C₈H₁₀N⁻120.08132-Ethylanilide anion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound will show distinct absorption bands for the various functional groups. A broad O-H stretching vibration from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The N-H stretch of the amide group will appear around 3300 cm⁻¹. Two strong C=O stretching vibrations will be observed, one for the carboxylic acid and one for the amide (Amide I band), typically in the range of 1650-1750 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic rings. The symmetric stretching of the aromatic rings would give strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Spectroscopy
O-H stretch (acid)2500 - 3300 (broad)IR
N-H stretch (amide)~3300IR
C-H stretch (aromatic)~3000 - 3100IR, Raman
C-H stretch (aliphatic)~2850 - 2960IR, Raman
C=O stretch (acid)~1700 - 1750IR, Raman
C=O stretch (amide)~1650 - 1680IR, Raman
N-H bend (amide)~1550IR
C=C stretch (aromatic)~1450 - 1600IR, Raman

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would also reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding. It is expected that the carboxylic acid and amide functionalities would be involved in extensive hydrogen bonding networks, potentially forming dimers or extended chains in the solid state. The relative orientation of the two aromatic rings could also be determined, providing insights into the conformational preferences of the molecule in the crystalline form.

As of the latest literature search, a publicly available crystal structure for this compound has not been reported. Therefore, a detailed analysis of its solid-state and supramolecular structure based on experimental X-ray diffraction data is not possible at this time.

Single Crystal Growth Methodologies for this compound

The successful cultivation of high-quality single crystals is a prerequisite for definitive X-ray crystallographic analysis. For organic molecules such as this compound, the slow evaporation technique is a commonly employed and effective method for obtaining single crystals suitable for diffraction studies.

This method involves dissolving the synthesized and purified compound in an appropriate solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical and is often determined empirically, with factors such as the solute's solubility at different temperatures and the solvent's volatility playing key roles. For compounds with similar functionalities, solvents like ethyl acetate (B1210297), ethanol (B145695), methanol (B129727), or acetone, and mixtures thereof, have proven effective.

The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of several days or even weeks. This gradual increase in concentration encourages the orderly deposition of molecules onto a growing crystal lattice, minimizing the formation of defects and polycrystalline aggregates. Factors such as temperature, atmospheric pressure, and the presence of nucleation sites can influence the size and quality of the resulting crystals. For this compound, it is anticipated that single crystals could be grown from an ethyl acetate solution at room temperature.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Although a definitive crystal structure for this compound is not publicly available, analysis of structurally related compounds allows for a reasoned prediction of its crystallographic parameters. For instance, the closely related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, has been reported to crystallize in the monoclinic system with the space group C2/c. This suggests that this compound may adopt a similar packing arrangement.

The crystal system and space group define the symmetry of the crystal lattice, while the unit cell parameters (a, b, c, α, β, γ) describe the dimensions and angles of the fundamental repeating unit of the crystal. These parameters are precisely determined through single-crystal X-ray diffraction analysis.

Table 1: Postulated Crystallographic Data for this compound

ParameterPostulated Value
Crystal SystemMonoclinic
Space GroupP2₁/c or C2/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90

Note: The postulated values are based on common space groups for organic molecules and data from analogous structures. Actual experimental data is required for confirmation.

Analysis of Molecular Conformation, Torsion Angles, and Intermolecular Interactions within the Crystal Lattice of this compound

The molecular conformation of this compound is characterized by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. Key conformational features include the relative orientation of the two phenyl rings and the planarity of the amide and carboxylic acid groups.

Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). These interactions can lead to the formation of well-defined supramolecular synthons, such as the common carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

Additionally, weaker C-H···O and π-π stacking interactions between the aromatic rings are likely to play a significant role in stabilizing the crystal packing. The ethyl group on the phenyl ring can also participate in van der Waals interactions.

Table 2: Anticipated Torsion Angles and Intermolecular Interactions for this compound

FeatureDescriptionAnticipated Value/Type
Torsion Angles
Phenyl-C(O)-N-PhenylDihedral angle between the two aromatic rings.Data not available
O=C-N-HDefines the planarity of the amide group.Near 180°
C-C-O-HTorsion angle of the carboxylic acid group.Near 0° or 180°
Intermolecular Interactions
Hydrogen BondsStrong directional interactions.O-H···O (Carboxylic acid dimer), N-H···O (Amide-Carboxylic acid/Amide-Amide)
π-π StackingInteractions between aromatic rings.Parallel or T-shaped arrangements
van der Waals ForcesNon-specific attractive/repulsive forces.Present throughout the structure

A comprehensive understanding of the advanced spectroscopic and structural characterization of this compound awaits the public disclosure of its full single-crystal X-ray diffraction data. Such a study would provide the precise atomic coordinates necessary to confirm the postulated structural features and to perform detailed analyses of its molecular geometry and intermolecular interactions, which are crucial for understanding its physicochemical properties.

Derivatization Strategies and Synthesis of Analogs of 2 2 Ethylphenyl Carbamoyl Benzoic Acid for Academic Research

Chemical Modification of the Carboxylic Acid Moiety of 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid (e.g., Esterification, Amidation)

The carboxylic acid group is a prime site for chemical modification, offering a gateway to a variety of derivatives through reactions like esterification and amidation. These transformations are fundamental in altering the molecule's physical and chemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, is a common approach. For instance, reacting this compound with ethanol (B145695) in the presence of a catalyst like sulfuric acid yields Ethyl 2-[(2-ethylphenyl)carbamoyl]benzoate. youtube.comyoutube.com This reaction is an equilibrium process, and to enhance the yield, water is typically removed as it forms. youtube.com Alternative methods that proceed under milder conditions and avoid the use of strong acids include using alkylating agents or coupling reagents. colostate.edu For more complex alcohols or sensitive substrates, derivatization with reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate offers a nearly neutral condition for ester formation. mdpi.com

Amidation: The synthesis of amides from the carboxylic acid moiety introduces a new functional group and further diversifies the molecular structure. Direct condensation of the carboxylic acid with an amine is challenging and often requires high temperatures. rsc.org More efficient amide bond formation is typically facilitated by activating the carboxylic acid. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like N-hydroxysuccinimide (HOSu), convert the acid into a more reactive intermediate that readily reacts with an amine under mild conditions. researchgate.net For example, reacting this compound with aniline (B41778) using EDCI would produce N-phenyl-2-[(2-ethylphenyl)carbamoyl]benzamide. Various titanium and zirconium-based catalysts have also been developed for the direct amidation of carboxylic acids, offering high yields for a range of substrates. nih.gov

Table 1: Representative Esterification and Amidation Reactions This table is interactive. You can sort and filter the data.

Reaction Type Reagent Catalyst/Coupling Agent Product
Esterification Ethanol Sulfuric Acid Ethyl 2-[(2-ethylphenyl)carbamoyl]benzoate
Esterification 2-Propanol Boron Trichloride Isopropyl 2-[(2-ethylphenyl)carbamoyl]benzoate
Esterification Benzyl Alcohol DCC/DMAP Benzyl 2-[(2-ethylphenyl)carbamoyl]benzoate
Amidation Ammonia EDCI/HOSu 2-[(2-Ethylphenyl)carbamoyl]benzamide
Amidation Benzylamine TiCl₄ N-Benzyl-2-[(2-ethylphenyl)carbamoyl]benzamide
Amidation Aniline ZrCl₄ N-Phenyl-2-[(2-ethylphenyl)carbamoyl]benzamide

Introduction of Substituents on the Ethylphenyl and Benzoic Acid Moieties to Explore Chemical Reactivity and Stability

The introduction of substituents onto the aromatic rings of this compound is a key strategy to modulate its electronic properties, reactivity, and stability. The nature and position of these substituents can have profound effects, a concept well-established in physical organic chemistry. researchgate.netsemanticscholar.org

The synthesis of such analogs typically starts from appropriately substituted precursors, such as a substituted phthalic anhydride (B1165640) or a substituted 2-ethylaniline (B167055). researchgate.net For instance, reacting 4-nitrophthalic anhydride with 2-ethylaniline would yield 2-[(2-Ethylphenyl)carbamoyl]-4-nitrobenzoic acid.

Electronic Effects of Substituents:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) decrease the electron density of the aromatic ring. When placed on the benzoic acid moiety, an EWG increases the acidity of the carboxylic acid (lowers the pKa) by stabilizing the resulting carboxylate anion. semanticscholar.org

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density. An EDG on the benzoic acid ring decreases the acidity of the carboxylic acid. semanticscholar.org On the ethylphenyl ring, an EDG would increase the nucleophilicity of the amide nitrogen, potentially affecting its reactivity and hydrogen bonding capacity.

These substituent effects can be quantitatively analyzed to predict reaction mechanisms and molecular stability. researchgate.net

Table 2: Predicted Effects of Substituents on Acidity This table is interactive. You can sort and filter the data.

Moiety Substituent Position Electronic Effect Predicted Impact on pKa of Carboxylic Acid
Benzoic Acid -NO₂ para Strong EWG Decrease
Benzoic Acid -Cl para Inductive EWG Decrease
Benzoic Acid -OCH₃ para Strong EDG Increase
Benzoic Acid -CH₃ para Weak EDG Increase
Ethylphenyl -NO₂ para to Amide Strong EWG Minor Increase (Inductive)
Ethylphenyl -OCH₃ para to Amide Strong EDG Minor Decrease (Inductive)

Cyclization Reactions and Intramolecular Rearrangements Involving this compound

The spatial proximity of the amide and carboxylic acid groups in this compound allows for characteristic intramolecular reactions, most notably cyclization.

Cyclization to Imide: This compound belongs to the class of N-substituted phthalamic acids. Upon heating, often in the presence of a dehydrating agent like acetic anhydride or thionyl chloride, it readily undergoes intramolecular condensation (dehydration) to form the corresponding N-(2-Ethylphenyl)phthalimide. This cyclization is a common and efficient reaction for phthalamic acids. The reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule to form a stable five-membered imide ring.

Intramolecular Rearrangements: While less common than cyclization, intramolecular rearrangements can be envisioned for specifically designed analogs. For example, the researchgate.netibs.re.kr-Wittig rearrangement has been observed in related systems where an ether linkage is present ortho to an activating group like an oxazoline. mdpi.com An analog such as 2-{[2-(1-benzyloxyethyl)phenyl]carbamoyl}benzoic acid could potentially undergo a base-catalyzed rearrangement, although this remains a subject for academic exploration. Such rearrangements can lead to novel molecular scaffolds that are not accessible through direct synthesis.

Stereochemical Control in the Synthesis of Chiral Analogs of this compound

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogs is a significant area of research, particularly for applications in medicinal chemistry and materials science. Stereochemical control can be introduced by modifying the ethyl group or by employing chiral auxiliaries or catalysts.

Introducing a Chiral Center: A chiral center can be introduced at the carbon atom alpha to the phenyl ring. For example, replacing 2-ethylaniline with a chiral amine like (R)- or (S)-1-phenylethylamine in the initial synthesis with phthalic anhydride would yield the corresponding chiral analog.

Diastereoselective Synthesis: For analogs with multiple stereocenters, controlling the relative stereochemistry is crucial. For instance, the synthesis of diastereomerically pure cyclopropanes derived from related structures has been achieved through tandem oxidative cyclization reactions, demonstrating that high levels of diastereoselectivity are possible. nih.gov

Asymmetric Catalysis: A more advanced strategy involves using a chiral catalyst to induce enantioselectivity in a reaction that creates a stereocenter. For example, the asymmetric reduction of a ketone precursor, 2-[(2-acetylphenyl)carbamoyl]benzoic acid, using a chiral catalyst like a Noyori-type ruthenium complex, could yield an enantiomerically enriched alcohol analog. The principles of stereocontrolled synthesis, starting from chiral building blocks like Garner's aldehyde, have been applied to create complex amino acids and can be adapted to generate chiral analogs of the title compound. elsevierpure.com

Table 3: Strategies for Synthesizing Chiral Analogs This table is interactive. You can sort and filter the data.

Chiral Analog Target Synthetic Strategy Key Reagent/Method
(R)-2-{[2-(1-Hydroxyethyl)phenyl]carbamoyl}benzoic acid Asymmetric reduction of a ketone precursor Chiral reducing agent (e.g., (R)-CBS reagent)
2-{[2-((S)-1-Phenylethyl)phenyl]carbamoyl}benzoic acid Use of a chiral starting material (S)-1-Phenylethylaniline
Diastereomerically pure substituted analog Diastereoselective reaction Substrate control or chiral auxiliary

Supramolecular Chemistry and Crystal Engineering of 2 2 Ethylphenyl Carbamoyl Benzoic Acid

Investigation of Intermolecular Hydrogen Bonding Networks in the Solid State of 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid

The solid-state architecture of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The molecule contains two primary hydrogen bond donor groups—the carboxylic acid hydroxyl (O-H) and the amide nitrogen (N-H)—and three potential hydrogen bond acceptor sites—the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and the carboxylic acid hydroxyl oxygen. nih.gov This functionality allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons.

The most prominent of these is the carboxylic acid dimer synthon, a common and highly stable motif where two carboxylic acid groups form a pair of strong O-H···O=C hydrogen bonds. This interaction typically results in an eight-membered ring structure. In addition to this, the amide group can participate in forming N-H···O=C hydrogen bonds. These can occur between the amide N-H of one molecule and the amide carbonyl oxygen of a neighboring molecule, leading to the formation of catemers (chains) or dimers. Alternatively, the amide N-H can bond with the carboxylic acid carbonyl oxygen, creating a link between different molecular moieties.

| Potential Hydrogen Bond Interactions in this compound | | :--- | :--- | :--- | | Donor | Acceptor | Interaction Type / Supramolecular Synthon | | Carboxyl O-H | Carboxyl C=O | Carboxylic Acid Dimer | | Amide N-H | Amide C=O | Amide Tape/Dimer | | Amide N-H | Carboxyl C=O | Acid-Amide Heterosynthon | | Carboxyl O-H | Amide C=O | Acid-Amide Heterosynthon |

Analysis of π-π Stacking Interactions and Van der Waals Forces Influencing Crystal Packing of this compound

While hydrogen bonds provide the primary directional framework for the crystal structure, weaker non-covalent forces, including π-π stacking and van der Waals interactions, are crucial for achieving dense and stable crystal packing. The this compound molecule contains two aromatic systems—the phthalic acid benzene (B151609) ring and the 2-ethylphenyl ring—that can engage in π-π stacking. researchgate.net

These interactions occur when the electron-rich π systems of adjacent aromatic rings align. The geometry of this alignment can vary, typically falling into two main categories:

Face-to-Face: Where the rings are parallel and largely overlapping, which is generally less favorable due to electrostatic repulsion.

Parallel-Displaced: Where the rings are parallel but offset from one another. This is a common and stabilizing arrangement.

T-shaped (Edge-to-Face): Where a hydrogen atom on the edge of one ring points towards the face of the π-system of another.

In the crystal lattice of this compound, it is expected that the hydrogen-bonded molecular chains or sheets are further stabilized by these stacking interactions. For example, parallel-displaced π-π interactions between the phenyl rings of adjacent molecules can lead to the formation of columnar stacks or layered structures. nih.gov The presence and geometry of these interactions are highly dependent on the steric hindrance and electronic nature of substituents. Studies on the polymorphism of analogous nicotinic acids have shown that the size of substituents directly impacts the nature of the π-π stacking, which in turn determines which polymorphic form is crystallized. rsc.orguky.edu

| Key Functional Groups and Their Supramolecular Roles | | :--- | :--- | | Functional Group | Primary Interaction Type(s) | | Carboxylic Acid | Strong Hydrogen Bonding (O-H···O) | | Amide | Hydrogen Bonding (N-H···O) | | Phenyl Rings | π-π Stacking (Parallel-displaced, T-shaped) | | Ethyl Group | Van der Waals Interactions, Steric Influence |

Co-crystallization and Polymorphism Studies of this compound with Co-formers for Enhanced Material Properties

The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph, having a unique internal crystal lattice, can exhibit different physicochemical properties. Given the conformational flexibility of this compound and the variety of competing intermolecular interactions (hydrogen bonds, π-π stacking), the existence of polymorphs is highly probable. uky.edunih.gov Different crystallization conditions, such as solvent choice or temperature, could favor different supramolecular synthons, leading to distinct crystal packing arrangements. rsc.org

Furthermore, the presence of strong hydrogen bonding groups makes this molecule an excellent candidate for co-crystallization. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions. By selecting appropriate co-formers, it is possible to engineer new solid forms with tailored properties. The carboxylic acid group in this compound can form robust supramolecular heterosynthons with complementary functional groups. nih.govnih.gov For example, co-crystallization with molecules containing pyridine (B92270) groups is expected to form a highly predictable acid-pyridine heterosynthon. uea.ac.uk This strategy is widely used in the pharmaceutical industry to improve properties like solubility and stability. nih.gov

| Potential Co-formers and Expected Supramolecular Synthons | | :--- | :--- | :--- | | Co-former Class | Example Co-former | Expected Primary Synthon with Target Molecule | | Pyridines | Isonicotinamide | O-H···N (Acid-Pyridine) | | Carboxylic Acids | Adipic Acid | O-H···O (Acid-Acid) | | Amides | Nicotinamide | N-H···O or O-H···O | | Alcohols | 1,4-Butanediol | O-H···O (Acid-Alcohol) |

Self-Assembly of this compound into Ordered Nanostructures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. kinampark.com The molecular design of this compound, with its distinct interacting moieties, makes it a candidate for forming well-defined nanoscale architectures both in solution and on surfaces. rsc.org

The process is hierarchical. At the primary level, strong, directional hydrogen bonds would drive the formation of one-dimensional (1D) structures, such as molecular tapes or chains. nih.gov For example, the combination of acid-dimer and amide-tape synthons could lead to the formation of extended, ribbon-like assemblies.

At the next level, these 1D ribbons could organize into two-dimensional (2D) sheets or three-dimensional (3D) superstructures through weaker π-π stacking and van der Waals forces. nih.govmdpi.com The amphiphilic nature of the molecule, with its hydrophilic acid/amide head and more hydrophobic ethylphenyl tail, could also influence its assembly, particularly at interfaces or in specific solvents, potentially leading to the formation of micelles, vesicles, or layered films. The ability to control these assembly processes is a key goal in nanotechnology, with applications in materials science and electronics. torvergata.it

Advanced Analytical Methodologies for the Chemical Study of 2 2 Ethylphenyl Carbamoyl Benzoic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis of 2-[(2-Ethylphenyl)carbamoyl]benzoic Acid

Chromatographic methods are central to the analytical chemistry of this compound, enabling its separation from complex matrices and the determination of its purity and concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity evaluation. While specific methods for this compound are not extensively published, methods for similar benzoic acid derivatives can be adapted. helixchrom.comupb.roust.eduthaiscience.inforesearchgate.net

A typical reversed-phase HPLC method would involve a C18 column. ust.eduthaiscience.inforesearchgate.net The mobile phase would likely consist of an aqueous component, such as acetate (B1210297) buffer adjusted to an acidic pH (e.g., pH 4.4), and an organic modifier like methanol (B129727) or acetonitrile. upb.roust.eduthaiscience.inforesearchgate.net The acidic pH of the mobile phase is important to ensure that the carboxylic acid group of the analyte is in its protonated form, leading to better retention and peak shape on a reversed-phase column. Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance for the compound, likely around 233 nm based on data for similar structures. ust.eduresearchgate.net

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. upb.roust.edu

Accuracy: The closeness of the test results obtained by the method to the true value. ust.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ust.edu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (pH 4.4) (40:60 v/v) thaiscience.info
Flow Rate 1.0 mL/min ust.eduthaiscience.info
Injection Volume 20 µL ust.edu
Detection UV at 233 nm ust.eduresearchgate.net
Column Temperature 25 °C

Table 2: Representative HPLC Method Validation Data

ParameterFinding
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form. A common derivatization reaction is esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane (B1218177) or an acidic methanol solution.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column. nist.gov The mass spectrometer provides detailed structural information, which is invaluable for impurity identification. The fragmentation pattern of the derivatized compound can be used to confirm its identity and to elucidate the structures of any co-eluting impurities.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 550 amu

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of this compound

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. As an acidic compound, this compound is well-suited for analysis by CE, particularly in its anionic form at neutral or basic pH. Capillary Zone Electrophoresis (CZE) is the most common mode of CE for the analysis of small molecules. csus.edunih.govjfda-online.com

In CZE, separation is based on the differential migration of ions in an electric field. The use of a buffer, such as a borate (B1201080) buffer at a pH above the pKa of the carboxylic acid group, will ensure the analyte is in its deprotonated, negatively charged state. jfda-online.com This will allow it to migrate towards the anode. The high resolving power of CE can be advantageous for separating closely related impurities. nih.gov

Table 4: Representative Capillary Electrophoresis Parameters for this compound

ParameterValue
Capillary Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 20 mM Borate buffer, pH 9.2 jfda-online.com
Applied Voltage 20 kV
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 225 nm jfda-online.com
Capillary Temperature 25 °C jfda-online.com

Potentiometric and Conductometric Titrations for Acid-Base Characterization of this compound

Potentiometric and conductometric titrations are classical analytical methods that can be used to determine the concentration of the acidic functional group in this compound and to estimate its pKa value.

Potentiometric Titration involves monitoring the change in potential of a suitable electrode as a titrant is added. youtube.com For the titration of the acidic this compound, a standard solution of a strong base, such as sodium hydroxide, would be used as the titrant. The potential would be measured using a pH-sensitive glass electrode. The equivalence point, where the moles of base added are equal to the moles of acid initially present, is identified by the point of maximum slope on the titration curve (or the peak of the first or second derivative plot). youtube.comyoutube.comresearchgate.netyoutube.com The pKa of the acid can be estimated from the pH at the half-equivalence point.

Conductometric Titration measures the change in electrical conductivity of the solution as the titrant is added. The conductivity of the solution changes as the concentration and mobility of the ions change during the neutralization reaction. The equivalence point is determined graphically by the intersection of two linear portions of the titration curve. This method is particularly useful for the analysis of weak acids.

Table 5: Summary of Titrimetric Analysis for this compound

TechniquePrincipleTitrantEndpoint DetectionInformation Obtained
Potentiometric Titration Measurement of potential changeStandard NaOH solutionInflection point of titration curve (max ΔpH/ΔV) youtube.comyoutube.comresearchgate.netyoutube.comConcentration, pKa
Conductometric Titration Measurement of conductivity changeStandard NaOH solutionIntersection of linear segments of the conductivity curveConcentration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.